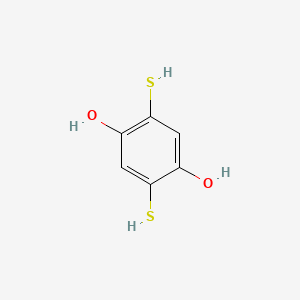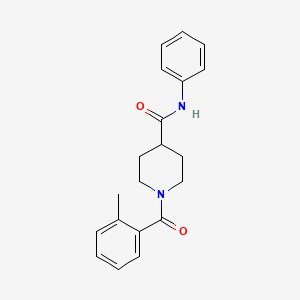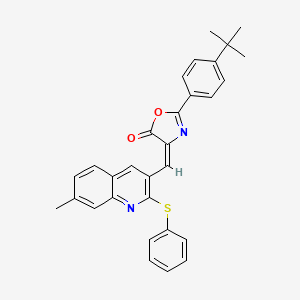
N-propyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-propyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as PTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTAA is a member of the oxadiazole family of compounds, which have been shown to exhibit a range of interesting biological activities.
作用机制
The mechanism of action of N-propyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to involve the modulation of specific protein targets in the body. In particular, N-propyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to bind to a protein called cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. By binding to COX-2, N-propyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can inhibit its activity, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-propyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects in animal models. In particular, it has been shown to reduce inflammation and pain in models of acute and chronic pain, such as the formalin test and the carrageenan-induced paw edema test. N-propyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to have a neuroprotective effect in models of cerebral ischemia, suggesting that it may have potential applications in the treatment of stroke.
实验室实验的优点和局限性
One of the main advantages of N-propyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide for use in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the mechanisms of pain and inflammation in the body. However, one limitation of N-propyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research on N-propyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the development of new drugs based on the structure of N-propyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, which could have improved pharmacological properties and reduced side effects compared to existing pain-relieving drugs. Another area of interest is the use of N-propyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide as a tool to study protein-protein interactions in the body, which could lead to the discovery of new drug targets for a range of diseases. Finally, N-propyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide could be further investigated for its potential applications in materials science, where it could be used as a building block for the synthesis of new polymers and materials.
合成方法
The synthesis of N-propyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves a multi-step process that begins with the reaction of p-tolyl hydrazine with ethyl 2-bromoacetate to yield the intermediate compound, 2-(p-tolyl)-1,2,4-oxadiazolidine-3,5-dione. This intermediate is then reacted with 2-(2-bromo-phenoxy)acetic acid to yield the final product, N-propyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
科学研究应用
N-propyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been investigated for its potential applications in a range of scientific research fields, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, N-propyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new pain-relieving drugs. In chemical biology, N-propyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been used as a tool to study protein-protein interactions, due to its ability to bind to specific protein targets. In materials science, N-propyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been investigated for its potential use as a building block for the synthesis of new polymers and materials.
属性
IUPAC Name |
2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-12-21-18(24)13-25-17-7-5-4-6-16(17)20-22-19(23-26-20)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSGDOUGJBPZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7694891.png)




![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7694923.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7694938.png)